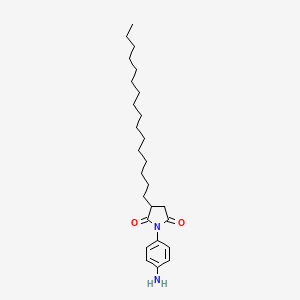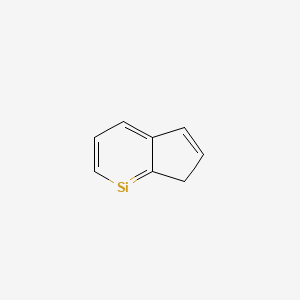![molecular formula C14H19ClN2O B14182657 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one CAS No. 915373-80-7](/img/structure/B14182657.png)
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(3,5-dimethylphenyl)piperazine with 2-chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium carbonate, organic solvents (e.g., dichloromethane, chloroform), room temperature to reflux conditions.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents (e.g., dichloromethane), room temperature.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride, organic solvents (e.g., ethanol, tetrahydrofuran), low to room temperature.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding N-oxides.
Reduction Reactions: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the signaling pathways involved in neurological and psychiatric disorders .
Comparación Con Compuestos Similares
2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)piperazine: A precursor in the synthesis of the target compound, known for its biological activities.
2-Chloro-1-[4-(4-bromophenyl)piperazin-1-yl]ethan-1-one: A structurally similar compound with different substituents, exhibiting distinct biological properties.
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one:
Propiedades
Número CAS |
915373-80-7 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
2-chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19ClN2O/c1-11-7-12(2)9-13(8-11)16-3-5-17(6-4-16)14(18)10-15/h7-9H,3-6,10H2,1-2H3 |
Clave InChI |
PQFRNXSBJFNQHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
![(2R)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14182592.png)
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)

![Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane](/img/structure/B14182608.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14182614.png)
![tert-Butyl{[(1R)-cyclohex-2-en-1-yl]methoxy}dimethylsilane](/img/structure/B14182620.png)
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)

